

Application Notes and Protocols: 1-Boc-4-(4-bromobutyl)piperidine in Medicinal Chemistry

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Compound of Interest

Compound Name: **1-Boc-4-(4-bromobutyl)piperidine**

Cat. No.: **B123925**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-4-(4-bromobutyl)piperidine is a versatile bifunctional building block crucial in modern medicinal chemistry. Its structure incorporates a piperidine ring, a common scaffold in numerous pharmaceuticals, protected by a tert-butyloxycarbonyl (Boc) group, and a reactive 4-bromobutyl chain.^[1] The Boc group ensures the stability of the piperidine nitrogen, allowing for selective reactions at the terminal bromide. This reagent is primarily utilized as an alkylating agent to introduce the N-Boc-piperidinebutyl moiety onto various scaffolds, enabling the exploration of chemical space and the optimization of lead compounds. The subsequent deprotection of the Boc group under acidic conditions reveals a secondary amine, providing a handle for further diversification.

The piperidine motif is prized for its ability to introduce a three-dimensional character into otherwise flat molecules, which can enhance binding to protein targets.^[1] This application note details the use of **1-Boc-4-(4-bromobutyl)piperidine** in the synthesis of key therapeutic agents, specifically focusing on Poly(ADP-ribose) polymerase (PARP) inhibitors and Sigma-1 (σ1) receptor ligands.

Application 1: Synthesis of PARP-1 Inhibitors

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, responsible for repairing DNA single-strand breaks.^{[2][3]} In cancers with mutations in

BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for DNA double-strand break repair is deficient. Inhibiting PARP-1 in these cancer cells leads to an accumulation of DNA damage, resulting in cell death through a concept known as synthetic lethality.^{[3][4]} Many potent PARP inhibitors feature a piperidine ring to occupy a specific pocket in the enzyme's active site.

The 4-(piperidin-4-yl)butyl group can be introduced by alkylating a phenolic core, a common feature in PARP inhibitor pharmacophores, with **1-Boc-4-(4-bromobutyl)piperidine**.

Representative Experimental Protocol: Alkylation of a Phenolic Precursor

This protocol describes a representative synthesis of a PARP-1 inhibitor intermediate via O-alkylation.

- Reaction Setup: To a solution of a suitable phenolic precursor (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K_2CO_3 , 2.0 eq) as a base.
- Addition of Alkylating Agent: Add **1-Boc-4-(4-bromobutyl)piperidine** (1.2 eq) to the mixture.
- Reaction Conditions: Stir the reaction mixture at 60-80 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up: Upon completion, cool the reaction to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate (3x).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired O-alkylated product.
- Boc Deprotection: Dissolve the purified product in a solution of 4M HCl in 1,4-dioxane and stir at room temperature for 2-4 hours. Remove the solvent under reduced pressure to yield the final piperidine-containing compound as a hydrochloride salt.

Representative Data

The following table summarizes representative yields and biological activity for piperidine-containing PARP-1 inhibitors synthesized through similar alkylation strategies.[2]

| Compound ID | Reaction Yield (%) | PARP-1 IC ₅₀ (nM) | Antiproliferative IC ₅₀ (µM, MDA-MB-436 cells) |
|-------------|--------------------|------------------------------|---|
| 6a | Not Reported | 8.33 | 8.56 ± 1.07 |
| 15d | Not Reported | 12.02 | 6.99 ± 2.62 |

Application 2: Synthesis of Sigma-1 (σ1) Receptor Ligands

The Sigma-1 (σ1) receptor is a unique intracellular chaperone protein implicated in various neurological and psychiatric disorders, including neuropathic pain, depression, and neurodegenerative diseases.[5][6] Consequently, σ1 receptor modulators are of significant therapeutic interest. The piperidine scaffold is a privileged motif in the design of potent and selective σ1 ligands, often forming a key part of the pharmacophore that interacts with the receptor binding pocket.[7]

1-Boc-4-(4-bromobutyl)piperidine can be used to alkylate secondary amines to generate ligands containing a tertiary amine, a common structural feature for high-affinity σ1 receptor binding.

Representative Experimental Protocol: Alkylation of a Secondary Amine

This protocol outlines a representative synthesis of a σ1 receptor ligand via N-alkylation.

- Reaction Setup: Dissolve the secondary amine precursor (1.0 eq) and **1-Boc-4-(4-bromobutyl)piperidine** (1.1 eq) in a polar aprotic solvent such as acetonitrile or DMF.
- Addition of Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 2.5 eq) or potassium carbonate (K₂CO₃, 2.0 eq).

- Reaction Conditions: Heat the mixture to 70-90 °C and stir for 16-48 hours, monitoring by TLC or LC-MS until the starting material is consumed.
- Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
- Purification: Wash the combined organic extracts with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate. Purify the crude material using silica gel chromatography.
- Boc Deprotection: Treat the purified intermediate with a solution of trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) or 4M HCl in dioxane at room temperature for 1-3 hours. Concentrate the solution in vacuo to afford the desired final product as a salt.

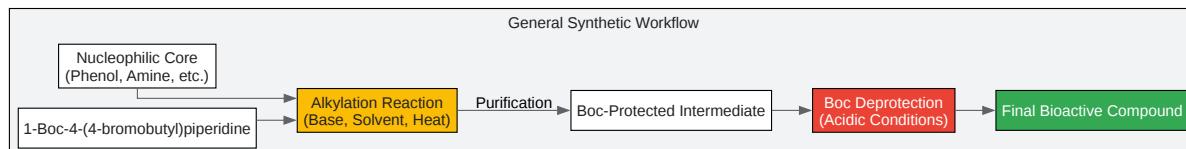
Representative Data

The table below shows representative binding affinities for piperidine-based σ1 receptor ligands developed using similar synthetic routes.[7]

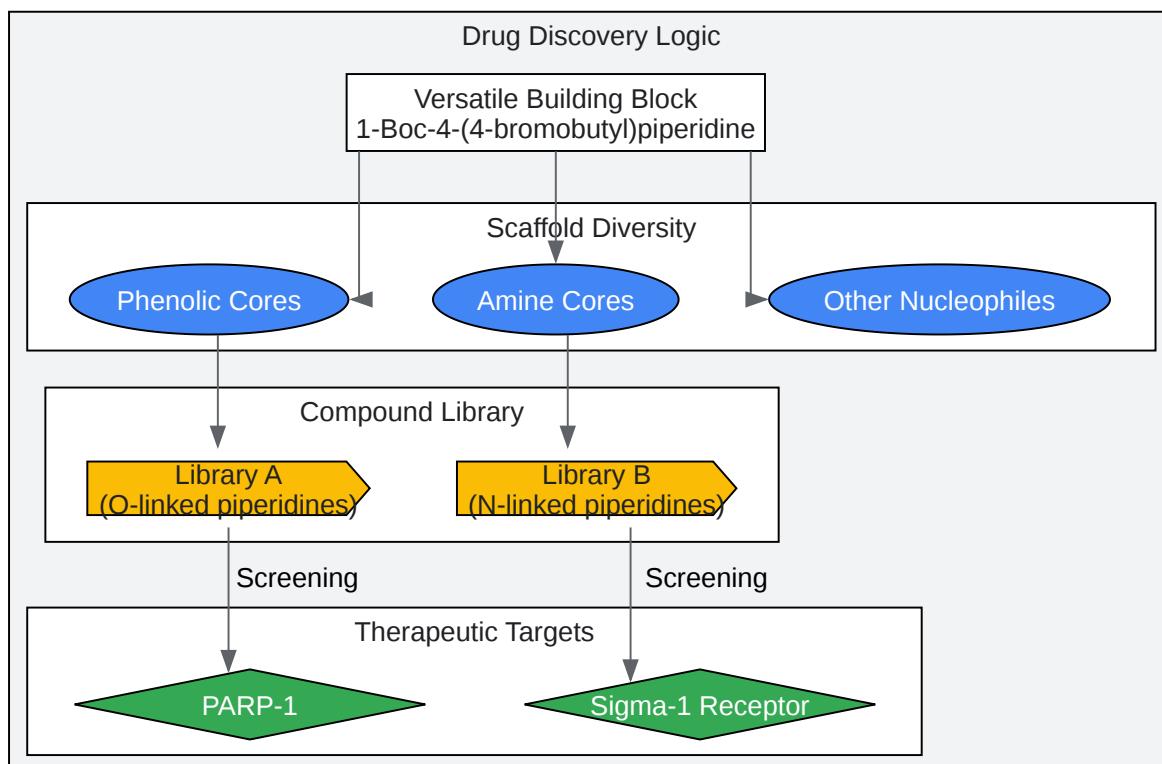
| Compound ID | S1R K _i (nM) | S2R K _i (nM) | Selectivity (S2R/S1R) |
|-------------|-------------------------|-------------------------|-----------------------|
| 1 | 3.2 | 105 | 33 |
| 2 | 24 | >1200 | >50 |
| 3 | 8.9 | 230 | 26 |
| Haloperidol | 2.5 | 2.6 | ~1 |

Visualizations

Experimental and Logical Workflows

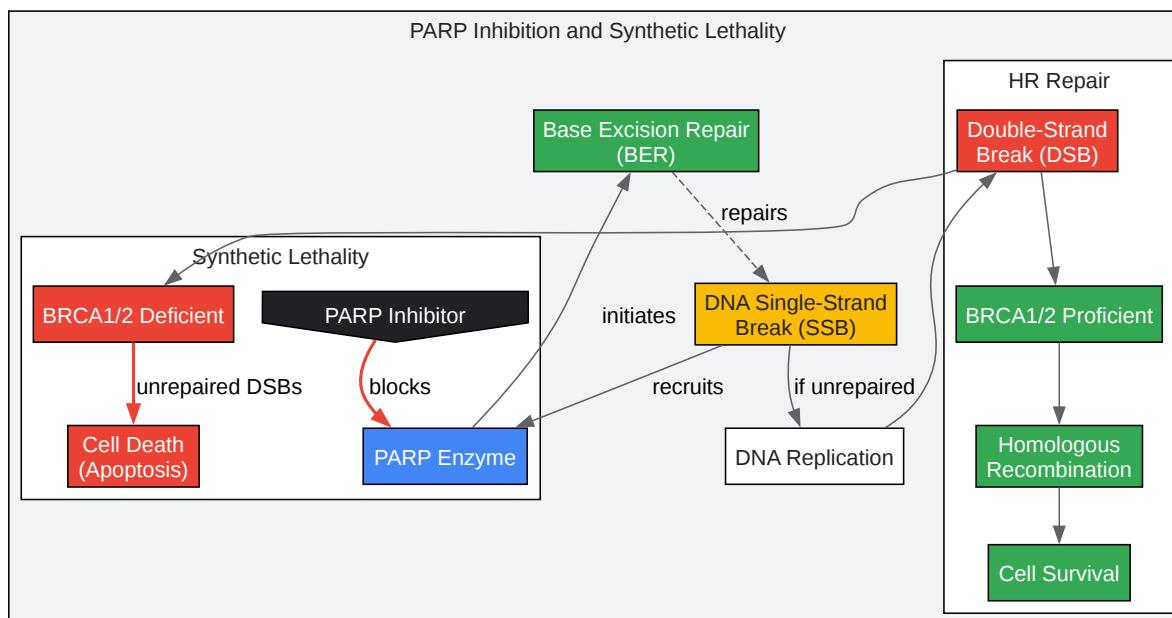
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Caption: General workflow for synthesis using **1-Boc-4-(4-bromobutyl)piperidine**.

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Caption: Logic of using a building block to generate diverse compound libraries.

Signaling Pathway



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